N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes a combination of bromine, fluorine, chlorine, and sulfur atoms. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C23H16BrClFN5OS |
|---|---|
Molecular Weight |
544.8 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H16BrClFN5OS/c24-17-8-11-20(26)16(12-17)13-27-28-21(32)14-33-23-30-29-22(15-6-9-18(25)10-7-15)31(23)19-4-2-1-3-5-19/h1-13H,14H2,(H,28,32)/b27-13+ |
InChI Key |
YQPHAHZSOXEDPW-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)F)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC(=C3)Br)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process:
Formation of the hydrazide: The initial step involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then subjected to a condensation reaction with an aldehyde or ketone, in this case, (5-bromo-2-fluorophenyl)methylidene, under acidic or basic conditions to form the desired product.
Triazole formation: The triazole ring is introduced through a cyclization reaction involving the appropriate precursors, such as 4-chlorophenyl and phenyl groups, under controlled temperature and pressure conditions.
Thioether formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where halogen atoms (bromine, fluorine, chlorine) can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles or electrophiles; often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation products: Corresponding oxides or hydroxyl derivatives.
Reduction products: Reduced hydrazides or amines.
Substitution products: Compounds with substituted functional groups in place of halogens.
Scientific Research Applications
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other hydrazides and triazole derivatives, such as:
- N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-ethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
Structural Uniqueness: The presence of specific halogen atoms (bromine, fluorine, chlorine) and the sulfanyl group contribute to its unique chemical properties.
Biological Activity: Its potential biological activities, such as antimicrobial and anticancer properties, may differ from those of similar compounds, making it a valuable subject of research.
Biological Activity
N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its antimicrobial and anticancer properties.
Structural Characteristics
The molecular formula of the compound is C24H18BrClFN5OS, featuring a variety of functional groups that contribute to its biological activity. The compound contains a triazole ring, which is known for its pharmacological significance, and a hydrazone moiety that enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of various derivatives related to this compound. For instance:
- Antibacterial Effects : Compounds similar to this compound have shown promising activity against multidrug-resistant bacteria such as Staphylococcus aureus and Enterococcus faecium. The minimal inhibitory concentrations (MIC) for these compounds often fall below 10 µg/mL, indicating strong antibacterial potential .
- Antifungal Properties : In vitro studies have demonstrated that certain derivatives exhibit significant antifungal activity against resistant strains of Candida, with some compounds outperforming standard treatments like fluconazole .
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Cell Lines Tested : Research has focused on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Compounds structurally related to this hydrazide have shown cytotoxic effects with IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell proliferation .
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of a series of triazole derivatives. The results indicated that modifications in the phenyl substituents significantly influenced the antibacterial efficacy. For example, a derivative with a naphthalen-2-yl substitution exhibited an MIC of 2 µg/mL against S. aureus, highlighting the importance of structural optimization in enhancing bioactivity .
Case Study 2: Anticancer Activity Assessment
In another study focusing on hydrazone derivatives, compounds were synthesized and tested against various cancer cell lines. The results indicated that specific substitutions led to increased cytotoxicity. For instance, a compound similar to this compound demonstrated significant growth inhibition in MCF-7 cells at concentrations as low as 5 µM .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
